Celosin H
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Celosin H is primarily isolated from natural sources, specifically from the seeds of Celosia argentea . The isolation process involves high-performance liquid chromatography coupled with electrospray ionization tandem quadrupole-time-of-flight mass spectrometry . This method allows for the dereplication-guided isolation of novel hepatoprotective triterpenoid saponins .
Industrial Production Methods
Currently, there are no widely established industrial production methods for this compound. The compound is mainly obtained through extraction from natural sources, which may limit its availability for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Celosin H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its biological activities or to study its properties in different contexts .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved without degrading the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with enhanced biological activities, while reduction reactions can produce reduced forms with different pharmacological properties .
Scientific Research Applications
Celosin H has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of the notable applications include:
Hepatoprotection: This compound is extensively studied for its hepatoprotective properties, making it a potential candidate for developing treatments for liver diseases.
Neuroprotection: Research has shown that this compound exhibits neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
Antioxidant Activity: The compound has significant antioxidant properties, which can help in reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Effects: This compound has been found to possess anti-inflammatory properties, making it useful in the treatment of inflammatory conditions.
Mechanism of Action
Celosin H exerts its effects through various molecular targets and pathways . The compound is known to inhibit oxidative stress and apoptosis, which are key factors in its hepatoprotective and neuroprotective activities . Additionally, this compound activates autophagy, a process that helps in the removal of damaged cells and promotes cellular health . The compound also modulates the levels of various proteins, including superoxide dismutase 1 and Beclin 1, which play crucial roles in its biological activities .
Comparison with Similar Compounds
Celosin H is unique among triterpenoid saponins due to its specific structure and biological activities . Similar compounds include other triterpenoid saponins isolated from Celosia argentea, such as Celosin A, Celosin I, and Celosin J . These compounds share some structural similarities with this compound but differ in their specific biological activities and mechanisms of action . For example, Celosin A has been studied for its anti-inflammatory properties, while Celosin I and Celosin J have shown potential in treating other conditions .
Properties
Molecular Formula |
C47H72O20 |
---|---|
Molecular Weight |
957.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H72O20/c1-42(2)11-13-47(41(61)67-39-31(56)29(54)28(53)24(17-48)63-39)14-12-45(5)20(21(47)15-42)7-8-26-43(3)16-22(50)36(44(4,19-49)25(43)9-10-46(26,45)6)66-40-33(58)34(32(57)35(65-40)37(59)60)64-38-30(55)27(52)23(51)18-62-38/h7,19,21-36,38-40,48,50-58H,8-18H2,1-6H3,(H,59,60)/t21-,22-,23+,24+,25+,26+,27-,28+,29-,30+,31+,32-,33+,34-,35-,36-,38-,39-,40-,43-,44-,45+,46+,47-/m0/s1 |
InChI Key |
DGLQIOJLFVRFMT-AEWZMEITSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@@H]([C@@H]([C@@]3(C)C=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Origin of Product |
United States |
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